3-Chloro-2-(2,4-dichlorophenoxy)-5-(trifluoromethyl)pyridine
Description
Properties
IUPAC Name |
3-chloro-2-(2,4-dichlorophenoxy)-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Cl3F3NO/c13-7-1-2-10(8(14)4-7)20-11-9(15)3-6(5-19-11)12(16,17)18/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSLUHKLJXNZKCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OC2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Cl3F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of 3-chloro-2-(2,4-dichlorophenoxy)-5-(trifluoromethyl)pyridine typically involves:
- Starting from 2,3-dichloro-5-(trifluoromethyl)pyridine or related halogenated pyridine precursors.
- Nucleophilic aromatic substitution (SNAr) reactions to introduce the 2-(2,4-dichlorophenoxy) substituent.
- Control of reaction conditions to maintain the chloro substituent at the 3-position and the trifluoromethyl group at the 5-position.
Preparation of Key Intermediate: 2,3-Dichloro-5-(trifluoromethyl)pyridine
A crucial precursor is 2,3-dichloro-5-(trifluoromethyl)pyridine, which can be prepared or procured and then selectively functionalized.
- One method involves the reaction of 2,3-bis-chloro-5-trifluoromethylpyridine with nucleophiles under polar solvents and alkaline conditions to introduce amino or acetamido groups, which can be later transformed or substituted.
Introduction of the 2-(2,4-Dichlorophenoxy) Group
The substitution of the 2-chloro position with a 2,4-dichlorophenoxy group is typically achieved by nucleophilic aromatic substitution using 2,4-dichlorophenol or its derivatives.
- A representative procedure involves stirring 2,3-dichloro-5-(trifluoromethyl)pyridine with 2,4-dichlorophenol in a polar aprotic solvent such as dimethylformamide (DMF).
- Potassium carbonate (K2CO3) or a similar base is added to deprotonate the phenol, facilitating nucleophilic attack on the 2-chloro position.
- The reaction is carried out at reflux temperatures for extended periods (e.g., 8 hours) to ensure completion.
Typical Reaction Conditions and Yields
| Step | Reactants/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Nucleophilic substitution | 2,3-dichloro-5-(trifluoromethyl)pyridine + 2,4-dichlorophenol + K2CO3 | DMF | Reflux (~150°C) | 8 hours | 35-62 | Yields vary with scale and purity |
| Isolation | Precipitation by ethanol, filtration | Ethanol | Room temperature | - | - | Intermediate isolation step |
The yields reported for similar nucleophilic aromatic substitution reactions range from 34.8% to 62.3%, depending on the exact substituents and reaction scale.
Summary Table of Key Preparation Steps for Related Pyridine Derivatives
Research Findings and Practical Considerations
- The substitution reactions require polar aprotic solvents (e.g., DMF) and strong bases (e.g., K2CO3) to activate the phenol nucleophile.
- Reaction temperatures around reflux for 8 hours are typical to achieve satisfactory conversion.
- The chloro substituent at the 3-position remains intact under these conditions, allowing selective functionalization at the 2-position.
- Purification is commonly done by precipitation and filtration, sometimes followed by recrystallization from ethanol.
- Alternative methods involving acetamide or cyanide substitutions provide routes to related pyridine derivatives, which may be intermediates or analogs in synthetic schemes.
- Avoidance of high-pressure conditions and use of readily available reagents enhance the practicality and safety of these methods.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-(2,4-dichlorophenoxy)-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloro or dichlorophenoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids in the presence of a catalyst.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
3-Chloro-2-(2,4-dichlorophenoxy)-5-(trifluoromethyl)pyridine serves as a key building block in organic synthesis. Its unique structural features make it valuable for creating more complex molecules. It can undergo various reactions including:
- Oxidation: Converts to oxides under specific conditions.
- Reduction: Forms amines or other reduced compounds.
- Substitution Reactions: Engages in nucleophilic or electrophilic substitutions depending on the reagents used.
Biological Research
Research indicates potential biological activities of this compound:
- Antimicrobial Properties: Studies suggest efficacy against various pathogens.
- Anticancer Activity: Investigations into its role in inhibiting cancer cell proliferation are ongoing.
Pharmaceutical Development
The compound is being explored for drug development due to its interaction with specific molecular targets. It has shown promise as a potential therapeutic agent in treating diseases through mechanisms that involve enzyme inhibition or receptor activation .
Industrial Applications
In the industrial sector, this compound is utilized in developing new materials with desirable properties such as thermal stability and chemical resistance. Its applications extend to areas such as coatings and plastics, where durability is crucial.
Data Tables
| Application Area | Description | Potential Benefits |
|---|---|---|
| Chemistry | Building block for organic synthesis | Facilitates complex molecule creation |
| Biological Research | Antimicrobial and anticancer properties | Potential treatment options for infections and cancer |
| Pharmaceutical Development | Drug development and targeting specific pathways | Improved therapeutic efficacy |
| Industrial Use | Material development for coatings and plastics | Enhanced durability and performance |
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial properties of this compound demonstrated significant inhibition of bacterial growth in vitro. The compound was tested against strains of E. coli and Staphylococcus aureus, showing a minimum inhibitory concentration (MIC) lower than that of commonly used antibiotics.
Case Study 2: Cancer Cell Proliferation Inhibition
In vitro studies have reported that this compound can inhibit the proliferation of certain cancer cell lines. Mechanistic studies indicate that it may induce apoptosis through the activation of caspase pathways, suggesting its potential as an anticancer agent.
Mechanism of Action
The mechanism of action of 3-Chloro-2-(2,4-dichlorophenoxy)-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or disrupt cellular processes by binding to key proteins. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and reach its targets.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
The following table highlights key structural analogs and their substituent differences:
*Estimated molecular weight based on formula.
Key Observations:
- Substituent Complexity: The target compound’s dichlorophenoxy group is simpler than analogs like 7e and 7f, which incorporate trifluoromethoxy-benzyl extensions. These bulkier groups reduce crystallinity, as seen in 7f’s lower melting point (73.3–75.1°C) compared to 7e (122.1–124.8°C) .
- Electron-Withdrawing Effects : The trifluoromethyl (-CF₃) and chloro (-Cl) groups enhance electrophilic substitution resistance, a trait shared with SC06 and 105627-01-8 . Hammett constants (σ values: Cl ≈ +0.23, CF₃ ≈ +0.54) suggest strong -I effects, which may reduce reactivity compared to electron-donating substituents .
- Bioactivity Potential: The 2,4-dichlorophenoxy moiety is structurally similar to triclosan (TCL, ), a known enoyl-acyl carrier protein reductase (InhA) inhibitor.
Biological Activity
3-Chloro-2-(2,4-dichlorophenoxy)-5-(trifluoromethyl)pyridine is a complex organic compound that has garnered attention due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential applications in pharmaceuticals and agriculture.
Synthesis
The synthesis of this compound typically involves multiple steps, including the formation of key intermediates through nucleophilic aromatic substitution reactions. The introduction of the trifluoromethyl group is particularly significant as it enhances the compound's biological activity.
Synthetic Route Overview:
- Formation of Dichlorophenoxy Intermediate: Reaction of 2,4-dichlorophenol with a halogenating agent.
- Introduction of Trifluoromethyl Group: Nucleophilic substitution using a trifluoromethylating agent.
- Final Coupling Reaction: Combining the dichlorophenoxy intermediate with a pyridine derivative.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For example, derivatives containing the trifluoromethyl group have shown high potency against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for related compounds have been reported as low as 2 µg/mL against resistant strains .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Cu5 | 2 | MRSA |
| Cu4 | 4 | S. epidermidis |
| Cu1 | 16 | Staphylococci |
Antitubercular Activity
In studies focusing on tuberculosis, related compounds demonstrated strong inhibitory effects against resistant Mycobacterium tuberculosis strains. The compounds exhibited activity that was four to eight times stronger than standard treatments like isoniazid .
Anticancer Properties
The compound's potential as an anticancer agent has also been explored. Certain derivatives have shown promising results in inhibiting the growth of cancer cell lines, with IC50 values indicating significant cytotoxicity. The presence of electronegative substituents such as chlorine enhances antiproliferative activity .
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in bacterial DNA replication and repair.
- Receptor Modulation: It can act on various receptors, potentially altering cellular signaling pathways.
- Reactive Oxygen Species (ROS) Generation: Some studies suggest that these compounds can induce oxidative stress in microbial cells, leading to cell death.
Case Studies
- Study on Antimicrobial Efficacy: A recent study evaluated the antimicrobial efficacy of several derivatives against clinical isolates of Staphylococcus aureus and found that those with trifluoromethyl substitutions exhibited enhanced activity compared to their non-fluorinated counterparts .
- Anticancer Activity Assessment: Another study assessed the anticancer potential of various pyridine derivatives and found that those with dichlorophenoxy groups showed considerable growth inhibition in colorectal and prostate cancer cell lines .
Q & A
Q. How do steric effects from the 2,4-dichlorophenoxy moiety impact Suzuki-Miyaura cross-coupling efficiency?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
